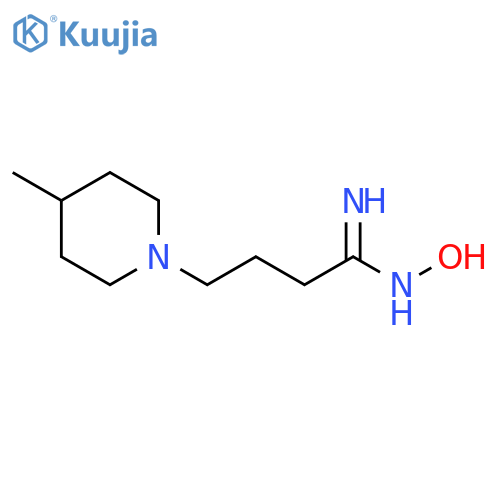

Cas no 1016797-22-0 (N'-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide)

N'-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide 化学的及び物理的性質

名前と識別子

-

- N''-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide

- 1-Piperidinebutanimidamide, N-hydroxy-4-methyl-

- N'-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide

-

- インチ: 1S/C10H21N3O/c1-9-4-7-13(8-5-9)6-2-3-10(11)12-14/h9,14H,2-8H2,1H3,(H2,11,12)

- InChIKey: VLUDAIUIUQFXCX-UHFFFAOYSA-N

- SMILES: N1(CCCC(NO)=N)CCC(C)CC1

計算された属性

- 精确分子量: 199.168462g/mol

- 同位素质量: 199.168462g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 氢键受体数量: 3

- 重原子数量: 14

- 回転可能化学結合数: 4

- 複雑さ: 186

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 1

- トポロジー分子極性表面積: 61.8Ų

- XLogP3: 1

- 分子量: 199.29g/mol

じっけんとくせい

- 密度みつど: 1.1±0.1 g/cm3

- ゆうかいてん: 98-100 °C

- Boiling Point: 354.3±44.0 °C at 760 mmHg

- フラッシュポイント: 168.1±28.4 °C

- じょうきあつ: 0.0±1.8 mmHg at 25°C

N'-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide Security Information

- Signal Word:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- Warning Statement: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

N'-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01082957-5g |

N'-Hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide |

1016797-22-0 | 95% | 5g |

¥5340.0 | 2023-04-06 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1323103-100mg |

n'-Hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide |

1016797-22-0 | 95% | 100mg |

¥2086 | 2023-04-17 | |

| TRC | C100233-50mg |

N'-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide |

1016797-22-0 | 50mg |

$ 70.00 | 2022-06-06 | ||

| Enamine | EN300-60279-1.0g |

N'-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide |

1016797-22-0 | 95% | 1.0g |

$314.0 | 2023-02-13 | |

| Enamine | EN300-60279-0.1g |

N'-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide |

1016797-22-0 | 95% | 0.1g |

$83.0 | 2023-02-13 | |

| Enamine | EN300-60279-2.5g |

N'-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide |

1016797-22-0 | 95% | 2.5g |

$614.0 | 2023-02-13 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1323103-10g |

n'-Hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide |

1016797-22-0 | 95% | 10g |

¥36342 | 2023-04-17 | |

| Enamine | EN300-60279-0.5g |

N'-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide |

1016797-22-0 | 95% | 0.5g |

$218.0 | 2023-02-13 | |

| A2B Chem LLC | AV56330-500mg |

N'-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide |

1016797-22-0 | 95% | 500mg |

$265.00 | 2024-04-20 | |

| A2B Chem LLC | AV56330-5g |

N'-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide |

1016797-22-0 | 95% | 5g |

$991.00 | 2024-04-20 |

N'-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide 関連文献

-

Li-Na Lu,Cheng Chen,Kang Xiao,Ting Ouyang,Jun Zhang,Zhao-Qing Liu Catal. Sci. Technol., 2020,10, 7256-7261

-

Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511

-

Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911

-

Abril C. Castro,Thomas Johnson,Jesus M. Ugalde,Yan-bo Wu,José M. Mercero,Thomas Heine,Kelling J. Donald Phys. Chem. Chem. Phys., 2012,14, 14764-14768

-

5. Book reviews

-

Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501

-

Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569

N'-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamideに関する追加情報

Professional Introduction to N'-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide (CAS No. 1016797-22-0)

N'-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide, identified by its CAS number 1016797-22-0, is a compound of significant interest in the field of chemical and biomedical research. This molecule has garnered attention due to its unique structural properties and potential applications in drug development and therapeutic interventions. The presence of a hydroxyl group and a piperidine moiety in its structure suggests promising interactions with biological targets, making it a valuable candidate for further investigation.

The< strong>N'-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide molecule exhibits a distinct chemical architecture that includes an amide bond and a tertiary amine, which are common motifs in pharmacologically active compounds. The< strong>4-methylpiperidin-1-yl substituent enhances the compound's solubility and bioavailability, which are critical factors in drug design. This feature, combined with the hydroxyl group, potentially allows for diverse interactions with enzymes and receptors, thereby expanding its therapeutic spectrum.

In recent years, there has been growing interest in the development of novel compounds that can modulate biological pathways associated with various diseases. The< strong>CAS No. 1016797-22-0 compound has been studied for its potential role in inhibiting specific enzymes and receptors involved in inflammation, pain, and neurodegenerative disorders. Preliminary studies suggest that this molecule may exhibit anti-inflammatory properties by interacting with cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.

The< strong>N'-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide structure also shows promise in the context of central nervous system (CNS) disorders. The piperidine ring is a common pharmacophore in CNS-active drugs due to its ability to cross the blood-brain barrier efficiently. This characteristic, coupled with the hydroxyl group's potential for hydrogen bonding interactions, makes this compound a candidate for developing treatments for conditions such as depression, anxiety, and cognitive disorders.

Recent advancements in computational chemistry have enabled more accurate predictions of molecular interactions, which has accelerated the drug discovery process. The< strong>CAS No. 1016797-22-0 compound has been subjected to molecular docking studies to identify potential binding sites on target proteins. These studies have revealed promising interactions with enzymes such as monoamine oxidase (MAO) and cyclooxygenase (COX), suggesting its potential as an antidepressant or anti-inflammatory agent.

The synthesis of< strong>N'-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, including catalytic hydrogenation and nucleophilic substitution reactions, have been employed to construct the desired molecular framework. The optimization of these synthetic pathways is crucial for large-scale production and further pharmaceutical development.

In addition to its therapeutic potential, the< strong>CAS No. 1016797-22-0 compound has been investigated for its role in biochemical pathways relevant to metabolic diseases. Studies indicate that this molecule may interact with receptors involved in glucose metabolism, potentially making it useful in the management of type 2 diabetes. The hydroxyl group's ability to participate in hydrogen bonding interactions with carbohydrate moieties suggests that it could modulate enzymes such as hexokinase and glucokinase.

The< strong>N'-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide molecule's stability under various conditions is another critical factor in its pharmaceutical applicability. Research has focused on determining its shelf life, solubility profile, and compatibility with different formulations. These studies are essential for ensuring that the compound remains effective throughout its intended use period and can be integrated into various drug delivery systems.

Ethical considerations are also paramount in the development of new pharmaceuticals. The< strong>CAS No. 1016797-22-0 compound has undergone rigorous safety evaluations to assess its toxicity profile and potential side effects. Preclinical studies have provided valuable insights into its pharmacokinetics and pharmacodynamics, which are essential for determining appropriate dosing regimens and minimizing adverse reactions.

The integration of artificial intelligence (AI) into drug discovery has revolutionized the process by enabling rapid screening of vast libraries of compounds for potential therapeutic activity. The< strong>N'-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide molecule has been analyzed using AI-driven platforms to predict its biological activity and identify optimal modifications for enhanced efficacy. These technologies have significantly reduced the time required to identify promising candidates for further development.

In conclusion, the< strong>CAS No. 1016797-22-0 compound represents a significant advancement in pharmaceutical research due to its unique structural features and potential therapeutic applications. Its ability to interact with various biological targets makes it a valuable candidate for treating a range of diseases, including inflammatory conditions, neurodegenerative disorders, metabolic diseases, and more. Continued research and development efforts will further elucidate its mechanisms of action and optimize its pharmacological properties for clinical use.

1016797-22-0 (N'-hydroxy-4-(4-methylpiperidin-1-yl)butanimidamide) Related Products

- 2210141-33-4(4-(1-methyl-1H-pyrazol-4-yl)-2-[4-(trifluoromethoxy)benzenesulfonyl]-1,2,3,4-tetrahydroisoquinoline)

- 2034357-91-8(N-(4,6-dimethoxy-1,3,5-triazin-2-yl)methyl-4-(1H-pyrrol-1-yl)benzamide)

- 2138041-54-8(1-(2,2-difluoropropoxy)-1-(iodomethyl)cycloheptane)

- 2228631-08-9((1-{3-(methylsulfanyl)phenylmethyl}cyclopropyl)methanamine)

- 1804569-78-5(Ethyl 3-amino-4-cyano-5-(trifluoromethoxy)pyridine-2-carboxylate)

- 859495-47-9(4-(bromomethyl)-N-(pyridin-2-yl)benzene-1-sulfonamide)

- 2227915-88-8(rac-2-(1R,3R)-3-amino-2,2-dimethylcyclopropyl-4-methylphenol)

- 1806874-67-8(2-Amino-6-(difluoromethyl)-4-hydroxypyridine-3-carboxamide)

- 475102-16-0(1-boc-5-chloro-2-trimethylsilanyl-indole)

- 93201-36-6(1-4-Methoxy-3-(piperidin-1-ylmethyl)phenylethan-1-one)